molecular formula C11H10N6OS B5706786 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol

Cat. No.: B5706786
M. Wt: 274.30 g/mol
InChI Key: WHGHQICOEWLCDV-UHFFFAOYSA-N
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Description

5-{[(1-Phenyl-1H-tetrazole-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol is a synthetic heterocyclic compound of interest in medicinal chemistry and materials science. It is built from two key pharmacophores: a 1-phenyl-1H-tetrazole moiety linked via a sulfur-methyl bridge to a 4H-pyrazol-3-ol unit. The 1-phenyl-1H-tetrazole scaffold is a well-known bioisostere for carboxylic acids, a property widely exploited in drug design to improve metabolic stability and bioavailability of drug candidates . Furthermore, research on non-annulated tetrazolylpyrimidines connected by a sulfur atom has shown that this structural motif can confer moderate antiviral activity against the influenza A (H1N1) virus, suggesting the potential for this compound to be explored in antiviral research . The pyrazol-3-ol component can exhibit tautomerism and may act as a versatile ligand in coordination chemistry, facilitating the synthesis of metal-organic frameworks (MOFs) or catalytic complexes . This combination of features makes 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol a valuable reagent for researchers investigating new therapeutic agents, functional materials, and complex chemical structures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6OS/c18-10-6-8(12-13-10)7-19-11-14-15-16-17(11)9-4-2-1-3-5-9/h1-5H,6-7H2,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHQICOEWLCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC1=O)CSC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol typically involves multiple steps. One common method starts with the reaction of phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol. This intermediate is then reacted with propargyl bromide to yield a propargylsulfanyl derivative. Finally, the propargylsulfanyl derivative undergoes a click reaction with various azides to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the tetrazole ring can be reduced to an amine.

    Substitution: The hydrogen atoms in the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring.

Mechanism of Action

The mechanism of action of 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents/Features
Target Compound C₁₁H₁₀N₆O₂S 302.31 Not reported Pyrazole-OH, tetrazole-sulfanyl, phenyl
7c () C₁₆H₁₇N₅O₂S₂ 375.47 134–136 Oxadiazole-sulfanyl, thiazole, methyl
7d () C₁₇H₁₉N₅O₂S₂ 389.50 148–150 Oxadiazole-sulfanyl, thiazole, dimethyl
5 () C₁₉H₁₆N₂O₃ 320.35 Not reported Pyrazole-dione, acetyl, phenyl
7A1 () C₂₀H₁₆BrN₃O₂S₂ 506.40 Not reported Thiadiazole-sulfanyl, bromophenyl
Compound I () C₂₀H₂₀N₂O₅S₂ 440.50 483 Pyrazole-sulfonyl, tolyl groups

Key Observations :

  • In contrast, the sulfonyl derivative (Compound I, ) has a high melting point (483 K), attributed to strong intermolecular interactions (e.g., C–H···π and π–π stacking) .
  • Substituent Effects : The tetrazole-sulfanyl group in the target compound may enhance metabolic stability compared to oxadiazole-sulfanyl derivatives (7c, 7d) due to the tetrazole’s resistance to enzymatic degradation .

Table 2: Bioactivity of Sulfanyl-Linked Heterocycles

Compound Class / Study Biological Activity Key Findings
Pyrazole-tetrazole derivatives (Target) Not explicitly studied Hypothesized enzyme inhibition potential based on structural analogs
5-(5-Methyl-1H-pyrazol-3-yl)-triazoles () Antiradical (DPPH assay) Moderate activity (IC₅₀ ~50–100 μM)
N-Substituted oxadiazole-sulfanyl acetamides () α-Glucosidase, BChE, LOX inhibition IC₅₀ values: 49.71 μM (8q vs. 38.25 μM standard)
Sulfonyl-pyrazole derivatives () Enzyme inhibition (hypothetical) Structural stability aids binding

Key Observations :

  • Antiradical Activity : Triazole-pyrazole derivatives () show moderate DPPH radical scavenging, suggesting that the target compound’s tetrazole-pyrazole core may exhibit similar or enhanced activity due to electron-rich aromatic systems .
  • Enzyme Inhibition : Oxadiazole-sulfanyl acetamides () demonstrate strong α-glucosidase inhibition (IC₅₀ = 49.71 μM), implying that the sulfanyl group and heterocyclic backbone are critical for binding. The target compound’s tetrazole ring could further optimize interactions with enzyme active sites .

Spectroscopic and Computational Insights

  • Spectral Data : Analogs in (7c–7f) were characterized via IR (N–H stretching at ~3200 cm⁻¹), ¹H NMR (aromatic protons at δ 6.8–7.5 ppm), and LC-MS. The target compound’s tetrazole ring may exhibit distinct IR peaks (C=N stretching ~1600 cm⁻¹) and downfield-shifted NMR signals for sulfanyl protons .
  • For example, the sulfanyl group’s electron-rich sulfur atom may act as a nucleophilic site .

Biological Activity

5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the synthesis, pharmacological properties, and case studies related to its biological activity, drawing from a range of scientific literature.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a tetrazole moiety and a sulfanyl group. Its molecular formula is C11H10N4SC_{11}H_{10}N_4S with a molecular weight of approximately 234.29 g/mol. The structural complexity contributes to its potential pharmacological applications.

PropertyValue
Molecular FormulaC11H10N4SC_{11}H_{10}N_4S
Molecular Weight234.29 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include the formation of the pyrazole ring followed by the introduction of the tetrazole and sulfanyl groups through nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that compounds related to tetrazoles and pyrazoles exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the sulfanyl group in this compound enhances its interaction with microbial targets, potentially disrupting their cellular functions.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, notably protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders such as diabetes and obesity . In vitro studies have demonstrated that certain derivatives exhibit promising inhibitory activity against PTP1B, suggesting potential therapeutic applications in metabolic regulation.

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. For example, compounds similar to this compound have displayed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 . These findings indicate that the compound may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study reported that a series of pyrazole derivatives demonstrated effective inhibition against multiple bacterial strains at varying concentrations . The structure–activity relationship highlighted that modifications to the sulfanyl group significantly influenced antimicrobial potency.
  • Enzyme Inhibition : Another research effort focused on synthesizing tetrazole-based compounds that showed notable inhibition of PTP1B, with some derivatives achieving IC50 values in the low micromolar range . This suggests potential applications in diabetes management.
  • Anti-inflammatory Activity : Research on related pyrazole compounds indicated substantial anti-inflammatory effects in animal models, with reductions in edema comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the established synthetic routes for 5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrazol-3-ol?

The synthesis typically involves multi-step reactions starting with condensation of hydrazine derivatives and 1,3-dicarbonyl equivalents. Key steps include:

  • Tetrazole ring formation : Cyclization of phenyl thiosemicarbazide derivatives under acidic conditions.
  • Sulfanyl linkage : Coupling the tetrazole moiety with a pyrazole intermediate via nucleophilic substitution (e.g., using NaH as a base in THF) .
  • Optimization : Reaction conditions (temperature: 60–80°C, solvent: THF/DMF) and stoichiometric ratios (1:1.2 for nucleophilic agents) are critical for >70% yield .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Technique Purpose Example Parameters Reference
¹H/¹³C NMR Confirm substitution patterns and purityDMSO-d₆ solvent, δ 7.2–8.5 ppm (aromatic)
X-ray diffraction Resolve 3D structure, bond angles, and packingSHELXL refinement, R-factor < 0.05
HPLC-MS Assess purity and monitor reaction progressC18 column, acetonitrile/water gradient

Q. How are initial biological activities screened for this compound?

  • In vitro assays : Anti-inflammatory (COX-2 inhibition), antitumor (MTT assay on cancer cell lines), and antimicrobial (microdilution method) .
  • Dosage : 10–100 µM ranges in triplicate experiments to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

  • Parameter tuning :
    • Temperature : Lowering to 50°C reduces tetrazole decomposition but prolongs reaction time.
    • Catalyst : Use of Pd/C (2 mol%) improves coupling efficiency .
    • Solvent polarity : DMF enhances solubility of intermediates, reducing side reactions .
  • By-product analysis : TLC (hexane:ethyl acetate 3:1) identifies unreacted starting materials .

Q. How to resolve structural ambiguities between computational and experimental data?

  • Crystallographic refinement : Use SHELXL for high-resolution data (d-spacing < 0.8 Å) to adjust thermal parameters and hydrogen bonding networks .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray torsion angles; deviations >5° suggest dynamic effects in solution .

Q. How to address contradictory bioactivity data across different studies?

  • Comparative assay design : Standardize cell lines (e.g., HepG2 vs. MCF-7) and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical validation : Use ANOVA with post-hoc Tukey tests to assess significance (p < 0.01) in dose-response curves .

Q. What computational strategies predict binding modes and pharmacokinetics?

  • Molecular docking : AutoDock Vina with PyRx to simulate interactions with COX-2 (PDB: 3LN1); focus on sulfanyl group’s hydrogen bonding .
  • ADME profiling : SwissADME predicts moderate BBB permeability (TPSA: 90 Ų) and CYP3A4 metabolism .

Q. How to design SAR studies for pyrazole-tetrazole hybrids?

  • Substituent variation : Replace phenyl with electron-withdrawing groups (e.g., 4-NO₂) to enhance electrostatic interactions .
  • Bioisosteres : Substitute sulfanyl with methylene to assess steric effects on target binding .

Q. What stability challenges arise under physiological conditions?

  • pH-dependent degradation : Incubate in PBS (pH 7.4) at 37°C; monitor via HPLC for 48 hours. Hydrolysis of the sulfanyl group occurs at pH > 8 .
  • Light sensitivity : Store in amber vials; UV-Vis spectra show λmax shifts after 72-hour exposure .

Q. How to evaluate synergistic effects with existing therapeutics?

  • Combination index (CI) : Use CompuSyn software to quantify synergy (CI < 1) with cisplatin in ovarian cancer models .
  • Mechanistic studies : RNA-seq to identify pathways (e.g., apoptosis genes BAX/BCL2) enhanced by co-treatment .

Notes

  • Data sources : Excluded non-academic platforms (e.g., BenchChem) per guidelines.
  • Methodological rigor : Prioritized peer-reviewed protocols from crystallography (SHELX) and medicinal chemistry .
  • Contradictions : Highlighted need for standardized biological assays to reconcile disparate activity reports .

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